molecular formula C19H21D4ClN2 B602478 Imipramine-2,4,6,8-d4 Hydrochloride CAS No. 61361-33-9

Imipramine-2,4,6,8-d4 Hydrochloride

Cat. No.: B602478
CAS No.: 61361-33-9
M. Wt: 320.89
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Description

Significance of Deuterated Analogs in Pharmacological and Analytical Sciences

Deuterium (B1214612), a stable isotope of hydrogen, has garnered significant attention in both pharmacological and analytical sciences. nih.gov The substitution of hydrogen with deuterium, a process known as deuteration, is a subtle structural modification that can have profound effects on a molecule's properties. nih.gov

In pharmacology, deuteration is primarily exploited for its kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov Since the breaking of C-H bonds is a common step in drug metabolism, often mediated by cytochrome P450 enzymes, replacing a hydrogen atom at a metabolic "soft spot" with deuterium can slow down the rate of metabolism. nih.govcdnsciencepub.com This can lead to improved pharmacokinetic profiles, such as a longer half-life and increased drug exposure, potentially allowing for lower or less frequent dosing. nih.govnih.gov Furthermore, altering metabolic pathways can sometimes reduce the formation of toxic metabolites, thereby improving a drug's safety profile. cdnsciencepub.com

In analytical sciences, deuterated compounds are invaluable as internal standards for quantitative analysis, particularly in chromatography-mass spectrometry techniques. synergyanalyticallabs.comscielo.org.mx Because deuterated analogs are nearly identical to the analyte of interest in terms of chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies in the mass spectrometer. However, they are easily distinguished by their mass difference. This allows for accurate correction of variations in sample preparation, extraction recovery, and instrument response, leading to highly precise and accurate quantification. scielo.org.mx

Overview of Imipramine (B1671792) as a Reference Tricyclic Compound in Research

Imipramine is a prototypical tricyclic antidepressant (TCA), a class of drugs first introduced in the 1950s for the treatment of depression. drugbank.comnih.gov It is a dibenzazepine (B1670418) derivative characterized by a three-ring structure with an attached alkyl amine side chain. drugbank.comnih.gov Imipramine's primary mechanism of action involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake in the brain, which increases the concentration of these neurotransmitters in the synaptic cleft. wikipedia.orgwikipedia.org As a tertiary amine TCA, it shows a more potent inhibition of serotonin reuptake compared to secondary amine TCAs like its primary metabolite, desipramine (B1205290). drugbank.comnih.gov

Beyond its clinical applications, imipramine has been extensively used as a reference compound in pharmacological and biochemical research. taylorandfrancis.com Its well-characterized pharmacology and metabolism make it a useful tool for studying the function of monoamine transporters and for investigating the mechanisms of antidepressant action. wikipedia.org Its amphiphilic nature, possessing both a hydrophobic tricyclic core and a hydrophilic side chain, also makes it a subject of study in physicochemical research related to drug formulation and self-association properties. nih.gov

Rationale for Deuterium Labeling at the 2,4,6,8 Positions in Imipramine

The specific placement of deuterium atoms at the 2,4,6,8 positions on the aromatic rings of the imipramine molecule is a strategic choice for its use as an internal standard in analytical studies. These positions are on the two benzene (B151609) rings of the dibenzazepine core.

The primary metabolic pathways for imipramine include N-demethylation of the side chain to form desipramine and aromatic hydroxylation, primarily at the 2- and 10-positions. nih.gov Placing the deuterium labels on the aromatic rings (positions 2, 4, 6, and 8) ensures that the label is retained even after N-demethylation, one of the main metabolic transformations. This is crucial if the analytical method is intended to measure both imipramine and its active metabolite, desipramine.

Furthermore, while aromatic hydroxylation does occur, labeling multiple positions on the rings provides stability. Even if hydroxylation were to occur at one of the labeled positions (e.g., position 2), the other deuterium atoms would remain, preserving the mass difference necessary for its function as an internal standard. A study on the pharmacokinetic properties of deuterated imipramine in rats found that deuteration of the aromatic rings did not significantly affect the rate of aromatic hydroxylation, whereas deuteration of the N-methyl group did slow N-demethylation. nih.gov This stability of the aromatic deuterium labels makes Imipramine-2,4,6,8-d4 Hydrochloride an excellent internal standard for quantifying imipramine in biological samples. isotope.com

Properties of Imipramine Hydrochloride and its Deuterated Analog
PropertyImipramine HydrochlorideThis compound
Chemical FormulaC19H24N2·HClC19H20D4N2·HCl
Molar Mass316.87 g/mol320.89 g/mol isotope.com
CAS Number113-52-0 isotope.com61361-33-9 isotope.com
Primary Use in ResearchReference compound, therapeutic agent studies taylorandfrancis.comInternal standard for mass spectrometry synergyanalyticallabs.comisotope.com

Historical Context of Isotope Dilution Mass Spectrometry in Drug Research

Isotope dilution is a powerful analytical technique for quantitative analysis that predates its common pairing with mass spectrometry. wikipedia.org The foundational concept, using radiotracers, was developed in the early 20th century by George de Hevesy, who received the Nobel Prize in Chemistry in 1943 for his work. wikipedia.org An early application in 1913 involved determining the solubility of lead salts. wikipedia.org The principle involves adding a known amount of an isotopically labeled version of the analyte (the "spike") to a sample containing an unknown amount of the natural, unlabeled analyte. wikipedia.orgbritannica.com After thorough mixing, the isotopic ratio of the element in the mixture is measured. Since the amount of the added spike and the isotopic ratios of both the sample and the spike are known, the unknown amount of the analyte in the original sample can be calculated with high accuracy. rsc.org

The advent and refinement of mass spectrometry provided a highly sensitive and specific detector for measuring isotope ratios, giving rise to isotope dilution mass spectrometry (ID-MS). In the 1930s, biochemist David Rittenberg pioneered the use of stable isotopes in biochemical research, paving the way for detailed metabolic studies. wikipedia.org The application of ID-MS in drug research became more widespread from the 1950s onwards. rsc.org By the 1990s, with the growth of liquid chromatography-mass spectrometry (LC-MS), the use of stable isotope-labeled internal standards, particularly deuterated compounds, became the gold standard for quantitative bioanalysis in drug development. nih.govacs.org This approach is now considered a primary ratio method, capable of producing highly accurate and reliable results, and is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical diagnostics. rsc.orgacs.org

Key Research Findings Using Deuterated Imipramine
Research AreaFindingSignificanceReference
PharmacokineticsDeuteration of the aromatic rings in imipramine did not significantly alter the rate of aromatic hydroxylation in rats.Demonstrates the metabolic stability of the label at these positions, supporting its use as an internal standard. nih.gov
PharmacokineticsDeuteration of the N-methyl group resulted in a small but significant isotope effect on N-demethylation, leading to slower clearance and enhanced bioavailability.Illustrates the kinetic isotope effect and how strategic deuteration can alter drug metabolism. nih.gov
Analytical Method DevelopmentImipramine-d4 is used as an internal standard in LC-MS/MS methods for the quantification of imipramine in biological matrices.Enables accurate and precise measurement of drug concentrations for pharmacokinetic and bioequivalence studies. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H/i3D,4D,10D,11D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZZXIYZZBJDEEP-PTAOTMHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=C2C(=C1)CCC3=CC(=CC(=C3N2CCCN(C)C)[2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662037
Record name 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61361-33-9
Record name 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Characterization of Imipramine 2,4,6,8 D4 Hydrochloride

Isotopic Purity and Enrichment Assessment

Following synthesis, it is crucial to determine the isotopic purity (the percentage of molecules containing deuterium) and the degree of enrichment (the number of deuterium (B1214612) atoms per molecule) of the final product. This is accomplished using high-resolution spectroscopic and spectrometric techniques.

Quantitative Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Content

Quantitative Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary tool for assessing the success of the deuteration reaction. The aromatic protons of unlabeled imipramine (B1671792) resonate in a characteristic region of the ¹H NMR spectrum, typically between 6.9 and 7.2 ppm. nih.govnih.gov

The incorporation of deuterium at the 2, 4, 6, and 8 positions results in the disappearance or significant reduction in the intensity of the signals corresponding to these protons. By comparing the integration of the remaining aromatic proton signals to that of a non-deuterated internal standard or to other non-deuterated protons within the molecule (such as those on the alkyl side chain), the degree of deuterium incorporation at the specified sites can be accurately quantified. For highly deuterated compounds (e.g., >98% enrichment), Deuterium NMR (²H NMR) can be used as an alternative technique for direct observation and quantification of the incorporated deuterium.

CompoundProton PositionExpected ¹H Chemical Shift (ppm)Expected Integration (Relative)Comment
Imipramine HydrochlorideAromatic (H-2, H-4, H-6, H-8, etc.)~6.9 - 7.28HComplex multiplet for all 8 aromatic protons.
Alkyl Chain & N-CH₃~2.2 - 3.216HSignals corresponding to the propyl chain and methyl groups.
Imipramine-2,4,6,8-d4 HydrochlorideAromatic (H-1, H-3, H-7, H-9)~6.9 - 7.24HSignals for H-2, H-4, H-6, H-8 are absent or greatly diminished.
Alkyl Chain & N-CH₃~2.2 - 3.216HThese signals remain unchanged and can serve as an internal reference.

High-Resolution Mass Spectrometry for Isotopic Distribution Analysis

The molecular weight of unlabeled imipramine is approximately 280.41 g/mol . chemicalbook.com Upon introduction of four deuterium atoms, the molecular weight increases by approximately 4 Da. HRMS analysis of Imipramine-2,4,6,8-d4 would show a molecular ion peak corresponding to this increased mass. For instance, in electrospray ionization (ESI) mode, the protonated molecular ion ([M+H]⁺) for unlabeled imipramine appears at an m/z of approximately 281.20. researchgate.net For the d4-labeled compound, this peak would shift to approximately m/z 285.22. The relative intensities of the peaks for M, M+1, M+2, M+3, and M+4 provide a detailed profile of the isotopic distribution, enabling the calculation of the average deuterium enrichment.

CompoundIonExpected m/z
Imipramine[M+H]⁺~281.20
Imipramine-d4[M+D]⁺ or [M+H]⁺~285.22

Structural Confirmation of Deuteration Site-Specificity

Confirming that deuterium incorporation has occurred specifically at the 2, 4, 6, and 8 positions requires a combination of the analytical methods described above.

¹H NMR spectroscopy provides the most direct evidence for site-specificity. The standard ¹H NMR spectrum of imipramine shows a complex pattern of signals in the aromatic region. nih.gov Through detailed spectral analysis, such as 2D NMR techniques (e.g., COSY, HMQC), specific proton signals can be assigned to their respective positions on the aromatic rings. In the spectrum of Imipramine-2,4,6,8-d4, the absence of signals corresponding to these specific positions serves as definitive proof of site-specific deuteration.

Tandem mass spectrometry (MS/MS) can further support this assignment. In MS/MS analysis, the parent molecular ion is isolated and fragmented. The fragmentation pattern of imipramine is well-characterized. researchgate.net For example, a common fragmentation involves the loss of the dimethylaminopropyl side chain. By analyzing the mass of the resulting fragments from the deuterated parent ion, it is possible to determine whether the deuterium labels are retained on the tricyclic ring system. While MS/MS may not distinguish between isomers (e.g., 2,4,6,8-d4 vs. 1,3,7,9-d4), when combined with the definitive positional information from NMR, it provides comprehensive structural confirmation of the synthesized this compound.

Advanced Spectroscopic Techniques for Positional Isomer Verification

The precise placement of deuterium atoms on the imipramine scaffold is critical for its function as an internal standard. Advanced spectroscopic techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are indispensable for confirming the isotopic labeling pattern.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a powerful tool for elucidating the structure of deuterated compounds. The fragmentation pattern of Imipramine-2,4,6,8-d4 provides direct evidence for the location of the deuterium atoms. In the mass spectrum of unlabeled imipramine, a characteristic base peak is observed at m/z 58, corresponding to the [CH2=N(CH3)2]+ fragment. The molecular ion peak for the deuterated analogue is expected to be shifted by four mass units.

A key fragment in the mass spectrum of imipramine is observed at m/z 235, which arises from the loss of the dimethylaminomethyl radical. For Imipramine-2,4,6,8-d4, this fragment would be expected at m/z 239, confirming the presence of the four deuterium atoms on the dibenzazepine (B1670418) ring system. The mass spectrum of (2,4,6,8)-2H4-imipramine has been reported, providing empirical data for this verification.

Table 1: Key Mass Spectral Fragments for Imipramine and Imipramine-2,4,6,8-d4

FragmentImipramine (m/z)Imipramine-2,4,6,8-d4 (m/z)Description
[M]+280284Molecular Ion
[M-CH2N(CH3)2]+222226Loss of dimethylaminopropyl side chain
[CH2=N(CH3)2]+5858Dimethylaminomethyl fragment

Note: The fragmentation pattern of the hydrochloride salt may vary due to the lability of the HCl molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum of unlabeled imipramine hydrochloride, the aromatic protons appear as a complex multiplet in the region of δ 7.0-7.4 ppm. For this compound, the signals corresponding to the protons at positions 2, 4, 6, and 8 would be absent or significantly diminished in intensity. The remaining aromatic protons would exhibit a simplified coupling pattern, providing unambiguous evidence of the deuteration sites.

Conversely, a ²H NMR spectrum would show signals at the chemical shifts corresponding to the 2, 4, 6, and 8 positions, directly confirming the presence and location of the deuterium atoms.

Chromatographic Purity Assessment of Synthesized Material

The chemical purity of this compound is critical for its use as a certified reference material. High-performance liquid chromatography (HPLC) is the most common technique for assessing the purity of pharmaceutical compounds.

A typical reversed-phase HPLC (RP-HPLC) method for imipramine analysis utilizes a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection is commonly performed using a UV detector at a wavelength where imipramine exhibits strong absorbance, such as 254 nm.

The purity of commercially available this compound is often stated to be high, with typical values of 97% or greater chromservis.eu. LGC Standards, a supplier of reference materials, specifies a purity of >95% as determined by HPLC.

A validation of an RP-HPLC method for the analysis of unlabeled imipramine hydrochloride and its intermediates has been reported, which provides a framework for the purity assessment of the deuterated analogue ijper.org. The method demonstrated good linearity, precision, and accuracy, with a tailing factor for the imipramine peak of 1.24, which is within the acceptable limit of not more than 2.0 as per USP guidelines ijper.org.

Table 2: Representative HPLC Method Parameters for Imipramine Analysis

ParameterCondition
ColumnInertsil ODS-3 C18
Mobile Phase A0.1% Orthophosphoric acid (pH 3.2)
Mobile Phase BAcetonitrile
GradientT/%B: 0/30, 5/30, 10/80, 12/80, 15/30, 20/30
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Tailing Factor (Imipramine HCl)1.24

This table is based on a method for unlabeled imipramine and serves as an illustrative example.

The precision of such a method is typically evaluated by repeated injections of a standard solution, with the relative standard deviation (RSD) of the peak area being a key metric. For the analysis of imipramine hydrochloride, an RSD of 0.08% has been reported, indicating high precision ijper.org. The accuracy of the method is determined by recovery studies, with reported recoveries for imipramine and its related substances being in the range of 94-102% ijper.org.

Mechanistic Investigations and Isotope Effects

Deuterium (B1214612) Isotope Effects on Enzyme-Substrate Interactions

The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. The cleavage of this bond is often the rate-limiting step in metabolic reactions catalyzed by enzymes like the cytochrome P450 (CYP) superfamily. nih.gov This difference in bond energy can lead to a slower rate of metabolism for the deuterated compound, a phenomenon known as the deuterium kinetic isotope effect. nih.gov

The biotransformation of imipramine (B1671792) is complex, involving multiple CYP enzymes, primarily CYP1A2, CYP2C19, CYP3A4, and CYP2D6. drugbank.com Key metabolic pathways include N-demethylation to its active metabolite, desipramine (B1205290), and aromatic hydroxylation. drugbank.comnih.gov

Research on rats using specifically deuterated imipramine analogs has demonstrated tangible kinetic isotope effects. A study comparing unlabeled imipramine with versions deuterated on the aromatic rings or the N-methyl group found that deuteration resulted in a small but significant isotope effect on N-demethylation, while aromatic hydroxylation remained unaffected. nih.gov This selective metabolic inhibition led to a slower rate of systemic clearance and a longer biological half-life for the deuterated analog. nih.gov The magnitude of the observed isotope effect is dependent on which step in the reaction mechanism is rate-limiting; a significant effect is seen only when C-H bond cleavage is the slowest step. nih.govplos.org

Table 1: Effect of Deuteration on Imipramine Pharmacokinetics in Rats nih.gov

ParameterUnlabeled ImipramineDeuterated Imipramine (Aromatic Rings & N-methyl)Observed Effect
Systemic ClearanceHigherLowerSlower rate of metabolism
Half-Life (t½)ShorterLongerReduced elimination rate
Metabolic Pathway AffectedN-DemethylationSignificant isotope effect observed
Metabolic Pathway UnaffectedAromatic HydroxylationNo significant isotope effect observed

Imipramine functions primarily by inhibiting the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft, binding to the serotonin transporter (SERT) and the norepinephrine transporter (NET). drugbank.comcymitquimica.com Imipramine, a tertiary amine, generally exhibits a higher affinity for SERT, while its primary active metabolite, desipramine (a secondary amine), is a more potent inhibitor of NET. drugbank.comnih.gov

The introduction of deuterium atoms on the aromatic rings, as in Imipramine-2,4,6,8-d4 Hydrochloride, is not expected to significantly alter the binding affinity for these transporters. The core molecular structure responsible for the interaction with the binding pocket of the transporter remains unchanged. vulcanchem.com Therefore, this compound is considered to possess a similar inhibitory profile to unlabeled imipramine, making it an excellent tool for studies where metabolic differences are the primary variable of interest. cymitquimica.comlgcstandards.com Studies using radiolabeled imipramine have been crucial in characterizing these transporter sites on platelets and in the brain, establishing a strong correlation between them. wustl.edu

Table 2: Transporter Inhibition Profile of Imipramine

CompoundPrimary TargetReported Inhibitory Concentration (IC₅₀)
ImipramineSerotonin Transporter (SERT)32 nM medchemexpress.com
Desipramine (Metabolite)Norepinephrine Transporter (NET)Higher potency for NET vs. SERT drugbank.comnih.gov

In Vitro Pharmacodynamic Studies with Deuterated Imipramine Analogs

In vitro receptor binding assays are fundamental to characterizing the interaction between a drug and its target. This compound serves as a stable isotope-labeled standard in such experiments. lgcstandards.com Its distinct molecular weight allows for its use in competitive binding assays alongside unlabeled imipramine or other ligands, where it can be quantified with high precision using mass spectrometry.

These assays have confirmed that imipramine binds with high affinity to the serotonin transporter. wustl.edumedchemexpress.com The binding process itself can be complex; for instance, imipramine's binding to the platelet serotonin transporter is modulated by the concentration of sodium ions, which appear to decrease the rate of dissociation of imipramine from its binding site. nih.gov Using a deuterated analog like this compound in these assays helps to dissect the binding kinetics from metabolic degradation that might otherwise occur in biological preparations like tissue homogenates or microsomal fractions.

Cellular models, such as synaptosomes (isolated nerve endings), are used to study the functional consequences of transporter binding. nih.gov In these systems, the ability of this compound to block the reuptake of neurotransmitters can be measured directly. Typically, a radiolabeled neurotransmitter, such as ³H-norepinephrine or ³H-serotonin, is introduced, and its uptake into the cells is measured in the presence and absence of the inhibitor.

The inhibition of neurotransmitter uptake by imipramine and its deuterated analog confirms their functional activity at the transporter. Because this compound retains the core pharmacodynamic activity of the parent compound, it can be used to validate that the observed effects in a system are due to transporter blockade rather than an artifact. cymitquimica.com

Tracing Molecular Interactions in Complex Biological Systems

A significant advantage of using stable isotope-labeled compounds like this compound is their utility as tracers in complex biological systems. vulcanchem.com The mass difference imparted by the four deuterium atoms allows it to be unequivocally distinguished from its unlabeled counterpart and from any endogenous molecules by mass spectrometry (MS). vulcanchem.com

This property is critical for pharmacokinetic studies that aim to track the absorption, distribution, metabolism, and excretion (ADME) of the drug. For instance, researchers can administer the deuterated compound and trace its journey through the body, identifying and quantifying not only the parent drug but also its deuterated metabolites, such as desipramine-d4. nih.gov

Advanced techniques like atmospheric pressure matrix-assisted laser desorption/ionization-mass spectrometry imaging (AP-MALDI-MSI) can leverage labeled compounds to visualize the precise distribution of a drug and its metabolites within tissue sections. nih.gov Studies using this approach have revealed differential accumulation of imipramine and its metabolites in specific regions of organs like the kidney. nih.gov The use of this compound in such imaging studies would allow for highly specific tracking of the compound, free from interference from endogenous background signals, providing a clear picture of its localization at the tissue and cellular level. vulcanchem.com

Application in Proteomics and Metabolomics Research (e.g., using stable isotope tracers for quantitative analysis)

The deuterated compound, this compound, serves as a critical tool in proteomics and metabolomics research, primarily functioning as a stable isotope-labeled internal standard for quantitative analysis. The incorporation of stable heavy isotopes, such as deuterium (²H), into drug molecules is a widespread practice in the drug development process, allowing for precise quantification in biological matrices. medchemexpress.commedchemexpress.com This isotopically labeled version of imipramine is particularly suited for applications in clinical mass spectrometry and metabolomics studies. isotope.com

The primary utility of Imipramine-d4 lies in its application as a tracer in pharmacokinetic and metabolic studies. medchemexpress.comnih.gov Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, deuteration can sometimes decrease the rate of metabolism, a phenomenon known as the kinetic isotope effect. nih.gov This property allows researchers to investigate the metabolic fate of imipramine with greater accuracy. Studies on deuterated analogues of other compounds have shown that this modification can lead to improved metabolic stability, characterized by longer half-lives and lower clearance in liver microsome assays. nih.gov

In quantitative bioanalysis, methods such as ultra-high-performance liquid chromatography–quadrupole-time-of-flight mass spectrometry (UHPLC–Q-TOF-MS) are employed for the simultaneous determination of imipramine and its metabolites in biological samples like serum. nih.gov In these assays, a stable isotope-labeled version of the analyte, such as Imipramine-d4, is added to the sample at a known concentration. Since the deuterated standard is chemically identical to the non-labeled compound but has a different mass, it co-elutes during chromatography and is distinguished by the mass spectrometer. This allows for highly accurate and precise quantification by correcting for any analyte loss during sample preparation and analysis. nih.gov The development of such reliable and rapid analytical methods is crucial for applications like therapeutic drug monitoring. nih.gov

The Stable Isotope Tracer Ultrafiltration Assay (SITUA) is another advanced technique where labeled compounds are invaluable. nih.gov This assay helps in distinguishing between drug that is encapsulated in a carrier, unencapsulated, and unbound in plasma, which is essential for understanding the complex pharmacokinetics of nanomedicine formulations. nih.gov

Table 1: Quantitative Bioanalytical Method for Imipramine

ParameterImipramine DetailsReference
Analytical MethodUHPLC–Q-TOF-MS nih.gov
Limit of Quantification5.0 ng/mL nih.gov
Linearity Range5.0–1,000.0 ng/mL nih.gov
Interday Precision (RSD)2.6–5.0% nih.gov
Interday Accuracy97.0–106.6% nih.gov
Absolute Recovery96.0–97.6% nih.gov

Investigation of Autophagy and Apoptosis Pathways in Cell Lines (e.g., U-87MG glioma cells, HL-60 cells)

The non-deuterated form of imipramine has been investigated for its effects on programmed cell death pathways, specifically autophagy and apoptosis, in different cancer cell lines. These studies provide a mechanistic basis for its observed antitumor activities. medchemexpress.commedchemexpress.comnih.gov

U-87MG Glioma Cells: In the human glioma cell line U-87MG, imipramine has been shown to induce autophagic cell death rather than apoptosis. nih.gov Treatment of U-87MG cells with imipramine resulted in the inhibition of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival. nih.gov This inhibition leads to a reduction in the cells' ability to form colonies and ultimately induces cell death. nih.gov

The induction of autophagy was confirmed by several key observations:

Stimulation of acidic vesicular organelles (AVOs): An increase in the formation of these organelles, which are characteristic of autophagosomes and autolysosomes, was noted. nih.gov

Conversion of LC3-I to LC3-II: Imipramine treatment promoted the conversion of the microtubule-associated protein light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II). nih.gov

Redistribution of LC3: An increased punctate pattern of LC3 was observed, indicating its redistribution to autophagosome membranes. nih.gov

Crucially, the study found that imipramine did not induce apoptosis in these glioma cells. nih.gov Further evidence for the role of autophagy was provided by experiments where the knockdown of Beclin-1, a protein essential for the initiation of autophagy, prevented imipramine-induced cell death. nih.gov These findings collectively suggest that imipramine's antitumor effect on U-87MG glioma cells is mediated by the induction of autophagic cell death. nih.gov

Table 2: Effect of Imipramine on U-87MG Glioma Cells

FindingMechanism/MarkerReference
Inhibition of Cell ViabilityDose-dependent inhibition nih.gov
Inhibition of Signaling PathwayPI3K/Akt/mTOR signaling nih.gov
Cell Death MechanismAutophagic Cell Death medchemexpress.comnih.gov
Apoptosis InductionNot induced nih.gov
Key Autophagy MarkerConversion of LC3-I to LC3-II nih.gov
Essential ProteinBeclin-1 nih.gov

HL-60 Cells: In contrast to its effect on glioma cells, imipramine has been found to induce apoptosis in human promyelocytic leukemia HL-60 cells. medchemexpress.commedchemexpress.com The HL-60 cell line is a well-established in vitro model for studying the mechanisms of apoptosis in myeloid lineage cells. nih.gov Research has demonstrated that antidepressants, including imipramine, can trigger apoptosis in HL-60 cells through the activation of caspase-3, a key executioner caspase in the apoptotic cascade. medchemexpress.com This indicates a different cell-type-specific mechanism of action for imipramine, highlighting its ability to engage distinct cell death pathways depending on the cellular context. medchemexpress.commedchemexpress.com

Future Directions and Research Opportunities

Expansion of Deuterated Imipramine (B1671792) Use in Pre-clinical Drug Discovery

The utility of deuterated compounds like Imipramine-2,4,6,8-d4 Hydrochloride is poised to expand significantly beyond their current role as internal standards. In pre-clinical drug discovery, these molecules offer a powerful tool to investigate drug metabolism and disposition with greater precision.

One key area of expansion lies in "metabolic switching" studies. acs.org By strategically placing deuterium (B1214612) atoms at sites susceptible to metabolism, researchers can influence the metabolic pathway of a drug. For instance, a 1983 study on deuterated imipramine showed a significant isotope effect on N-demethylation, leading to a slower rate of systemic clearance and a longer half-life. nih.gov Future research could leverage this compound to further explore how deuteration at specific aromatic positions influences its metabolic fate, potentially leading to the design of new antidepressants with more favorable pharmacokinetic properties. nih.govnih.gov

Below is a table summarizing the potential expanded uses of deuterated imipramine in pre-clinical research:

Research AreaApplication of Deuterated ImipraminePotential Outcome
Metabolic Stability Investigate the impact of deuteration on the rate and pathways of metabolism.Design of new drugs with improved half-life and reduced dosing frequency. nih.govnih.gov
Metabolic Switching Redirect metabolic pathways away from the formation of toxic or inactive metabolites.Development of safer drug candidates with enhanced therapeutic profiles. acs.org
Mechanism of Action Differentiate the pharmacological effects of the parent drug from its metabolites.A more precise understanding of the drug's therapeutic and adverse effects. acs.org
Pharmacokinetics Use as a tracer to study absorption, distribution, metabolism, and excretion (ADME).Detailed characterization of a drug's behavior in biological systems. acs.org
Neurogenesis Research Explore the role of specific metabolic pathways in imipramine-induced neurogenesis.Identification of novel targets for promoting neuronal regeneration. nih.govnih.govmdpi.com

Development of Novel Analytical Techniques for Isotope-Labeled Compounds

The increasing use of deuterated compounds necessitates the development and refinement of analytical techniques capable of accurately and sensitively detecting and quantifying these molecules. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the cornerstones of this analytical landscape.

Recent advances in high-resolution mass spectrometry (HRMS) have been particularly impactful, allowing for the precise differentiation of isotopologues—molecules that differ only in their isotopic composition. nih.govrsc.org Techniques like liquid chromatography-mass spectrometry (LC-MS) are routinely used to separate and quantify deuterated compounds and their metabolites in complex biological matrices. nih.gov The future will likely see the development of even more sensitive MS-based methods, enabling the detection of minute quantities of deuterated compounds and their metabolic products, which is crucial for microdosing studies and understanding subtle metabolic pathways. rsc.orgchromatographyonline.com

NMR spectroscopy, particularly deuterium NMR (²H-NMR), offers a complementary approach. wikipedia.org While proton NMR is limited for highly deuterated compounds, ²H-NMR provides a direct way to verify the position and extent of deuteration. wikipedia.orgsigmaaldrich.com Future developments could focus on enhancing the resolution and sensitivity of ²H-NMR and developing novel two-dimensional NMR techniques that correlate deuterium with other nuclei like carbon-13, aiding in the structural elucidation of novel metabolites. nih.gov The use of non-deuterated solvents in ²H-NMR experiments is an interesting and practical advantage. sigmaaldrich.com

The following table highlights key analytical techniques and their future development for analyzing isotope-labeled compounds:

Analytical TechniqueCurrent ApplicationFuture Development
Mass Spectrometry (MS) Quantification of deuterated compounds and their metabolites. nih.govchromatographyonline.comIncreased sensitivity for ultra-trace analysis, improved ionization techniques, and advanced data analysis software for complex isotopologue patterns. rsc.org
High-Resolution MS (HRMS) Accurate mass measurements to distinguish between isotopologues. nih.govEnhanced resolution and mass accuracy for unambiguous identification of metabolites.
Tandem MS (MS/MS) Structural elucidation of metabolites by fragmentation analysis.Development of novel fragmentation techniques to better characterize deuterated metabolites.
Deuterium NMR (²H-NMR) Verification of deuteration sites and isotopic purity. wikipedia.orgsigmaaldrich.comImproved sensitivity and resolution, and development of advanced pulse sequences for structural analysis. nih.gov
Quantitative NMR (qNMR) Precise quantification of deuterated compounds without the need for identical internal standards. nih.govBroader application in early drug development for assessing physicochemical properties. nih.gov

Advanced Computational Modeling of Deuterium Isotope Effects

Computational modeling has become an indispensable tool in modern drug discovery, and its application to understanding and predicting deuterium isotope effects is a rapidly growing area. Quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are at the forefront of these efforts.

These computational approaches can be used to model the transition states of enzymatic reactions and predict the kinetic isotope effects of deuteration. acs.orgnih.gov By simulating the breaking of C-H versus C-D bonds in the active site of a metabolic enzyme like cytochrome P450, researchers can gain insights into the rate-limiting steps of metabolism and predict which positions on a drug molecule are most susceptible to deuteration-induced changes. nih.govnih.gov This predictive power can help prioritize the synthesis of the most promising deuterated analogs, saving time and resources. nih.gov

Future research in this area will likely focus on developing more accurate and efficient computational models. This includes refining the force fields used in QM/MM calculations and incorporating more sophisticated quantum mechanical methods to better describe the complex electronic interactions that govern enzymatic catalysis. nih.gov Furthermore, integrating computational predictions with experimental data from techniques like MS and NMR will create a powerful feedback loop for iterating on drug design. youtube.comprinceton.edu

Key areas for advancement in computational modeling of deuterium isotope effects are outlined below:

Modeling ApproachApplicationFuture Direction
Quantum Mechanics (QM) Calculation of kinetic isotope effects (KIEs) for specific reactions. nih.govyoutube.comDevelopment of more efficient and accurate QM methods for larger molecular systems. rsc.org
QM/MM Modeling enzyme-substrate interactions and predicting regioselectivity of metabolism. acs.orgnih.govImproved force fields and enhanced sampling techniques to better capture protein dynamics. nih.gov
Molecular Dynamics (MD) Simulating the binding of deuterated drugs to their target proteins.Longer timescale simulations to explore the impact of deuteration on protein conformation and drug residence time.
Machine Learning (ML) Developing predictive models for KIEs based on large datasets of experimental and computational data.Integration of ML with QM/MM to accelerate the prediction of metabolic outcomes for novel deuterated compounds.

Integration of Deuterated Analogs in Systems Biology Approaches for Drug Research

Systems biology aims to understand the complex interactions within biological systems as a whole. Stable isotope labeling, including the use of deuterated compounds, is becoming an increasingly important tool in this field. nih.gov By tracing the flow of isotopes through metabolic networks, researchers can gain a dynamic and holistic view of how a drug perturbs cellular processes. nih.govyoutube.com

This compound can be used as a tracer in metabolomics studies to map its metabolic fate and identify all of its downstream metabolites. nih.gov This "stable isotope-labeled metabolomics" approach can provide a comprehensive picture of the drug's impact on cellular metabolism, potentially revealing new therapeutic targets or off-target effects. nih.govnih.gov This is particularly relevant for a drug like imipramine, which is known to have a wide range of biological activities. nih.govnih.govmdpi.commedchemexpress.commdedge.com

Furthermore, deuterated analogs can be integrated into other "omics" technologies, such as proteomics and transcriptomics. For example, stable isotope labeling with amino acids in cell culture (SILAC) can be used to quantify changes in protein expression in response to treatment with a deuterated drug. nih.gov This can help to identify the protein targets and signaling pathways that are modulated by the drug and its deuterated metabolites.

The integration of deuterated analogs into systems biology is summarized in the following table:

Systems Biology ApproachApplication of Deuterated AnalogsPotential Insights
Metabolomics Tracing the metabolic fate of the drug and its impact on endogenous metabolite levels. nih.govnih.govComprehensive understanding of the drug's mechanism of action and potential off-target effects. nih.gov
Fluxomics Quantifying the rates of metabolic pathways affected by the drug. nih.govelifesciences.orgDynamic view of how the drug alters cellular metabolism.
Proteomics (e.g., SILAC) Quantifying changes in protein expression in response to drug treatment. nih.govIdentification of drug targets and downstream signaling pathways.
Lipidomics Investigating the influence of the drug on lipid metabolism and membrane composition.Understanding the drug's effects on cellular membranes and signaling lipids.
Stable Isotope Probing (SIP) Tracking the incorporation of isotopes into specific microbial or cellular populations. youtube.comElucidating the role of the microbiome in drug metabolism or the drug's effect on specific cell types.

Q & A

Q. What is the mechanism of action of Imipramine-2,4,6,8-d4 Hydrochloride in neurotransmission studies?

this compound acts as a deuterated analog of imipramine, primarily inhibiting the norepinephrine transporter (SLC6A2), thereby blocking norepinephrine reuptake and modulating synaptic transmission . Additionally, it inhibits the serotonin transporter (SERT) with an IC50 of 32 nM, making it useful for studying dual monoaminergic effects in depression models . Methodologically, its deuterated structure allows for precise tracking in pharmacokinetic studies using mass spectrometry to distinguish endogenous and exogenous compounds .

Q. What analytical methods are recommended for quantifying Imipramine-d4 Hydrochloride in biological samples?

High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry is widely used. For example, imipramine hydrochloride (non-deuterated) has been employed as an internal standard in HPLC analysis of diphenhydramine, demonstrating robustness in separating complex biological matrices . Low-frequency Raman spectroscopy is also effective for crystallinity analysis, particularly for distinguishing polymorphic forms with milligram quantities .

Q. What are the stability and storage guidelines for Imipramine-d4 Hydrochloride in laboratory settings?

Store in airtight containers at 2–8°C, protected from light and moisture. The compound is hygroscopic and degrades under prolonged exposure to heat (>40°C) or acidic/alkaline conditions. Safety data sheets recommend handling in chemical fume hoods with PPE (gloves, lab coat, goggles) due to acute oral toxicity (LD50 305 mg/kg) and respiratory irritation risks .

Advanced Research Questions

Q. How can single-dose pharmacokinetic data predict steady-state concentrations of Imipramine-d4 Hydrochloride?

Single-dose kinetics can predict steady-state levels using total area-under-the-curve (AUC) measurements. A study on imipramine and desipramine demonstrated that plasma concentrations at 24 hours post-administration correlate strongly with steady-state levels, enabling dose optimization without prolonged titration . This approach is critical for reducing patient exposure during clinical trials while ensuring therapeutic efficacy.

Q. What methodological considerations are critical when designing adsorption studies using Imipramine-d4 Hydrochloride with nanomaterials?

Adsorption studies using β-cyclodextrin-modified nanorods (CNC@Fe3O4@SiO2) require:

  • Controlled silica coating thickness to optimize surface area and binding capacity.
  • Validation via thermogravimetric analysis (TGA) to confirm thermal stability and Fourier-transform infrared spectroscopy (FT-IR) to verify β-cyclodextrin grafting .
  • Competitive adsorption assays with structurally similar compounds (e.g., procaine hydrochloride) to assess selectivity .

Q. How can researchers address contradictions in clinical trial data regarding Imipramine's efficacy in maintenance therapy?

Contradictions often arise from heterogeneous patient populations or variable metabolic phenotypes. A reanalysis of the NIMH trial highlighted that imipramine’s superiority over lithium in preventing depression recurrence may reflect subgroup differences (e.g., patients with weight loss or psychomotor agitation). Stratified randomization and pre-treatment urinary 3-methoxy-4-hydroxyphenylglycol (MHPG) measurements can improve cohort homogeneity and predictive validity .

Q. What experimental strategies mitigate polymorphism-related challenges in crystallinity analysis of Imipramine-d4 Hydrochloride?

Low-frequency Raman spectroscopy (<200 cm<sup>−1</sup>) is highly sensitive to lattice vibrations, enabling differentiation of polymorphic forms (e.g., amorphous vs. crystalline) with minimal sample preparation. This technique, combined with X-ray diffraction (XRD), ensures batch consistency in formulation studies .

Q. How does deuterium labeling impact the metabolic profiling of Imipramine-d4 Hydrochloride compared to its non-deuterated counterpart?

Deuterium substitution at the 2,4,6,8 positions slows hepatic metabolism via the cytochrome P450 system, reducing first-pass effects and prolonging half-life. Comparative studies using LC-MS/MS can quantify deuterium retention in metabolites (e.g., desipramine-d4) to assess isotopic purity and metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.